molecular formula C7H3ClN2O2S B1593064 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 875515-76-7

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B1593064
CAS No.: 875515-76-7
M. Wt: 214.63 g/mol
InChI Key: APAYWGOJUNTPCI-UHFFFAOYSA-N
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Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The safety information includes the precautionary statements P301 + P330 + P331 + P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring . Another method employs 2-nitrothiophenes as starting compounds, which are then reduced to form esters of the target acids . Additionally, substituted carbethoxythienopyrimidines can be synthesized via the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Comparison with Similar Compounds

Uniqueness: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-5-3(9-2-10-6)1-4(13-5)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAYWGOJUNTPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626824
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875515-76-7
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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